molecular formula C10H10FN B132941 4-(2-Fluorophenyl)butanenitrile CAS No. 143654-61-9

4-(2-Fluorophenyl)butanenitrile

Cat. No. B132941
CAS RN: 143654-61-9
M. Wt: 163.19 g/mol
InChI Key: MAGRXGJXJWRBQO-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)butanenitrile is a chemical compound with the molecular formula C10H10FN . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-(2-Fluorophenyl)butanenitrile consists of 10 carbon atoms, 10 hydrogen atoms, and 1 nitrogen atom, along with a fluorine atom . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

The molecular weight of 4-(2-Fluorophenyl)butanenitrile is 163.19 g/mol . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Organic Synthesis Building Block

4-(2-Fluorophenyl)butanenitrile: serves as a versatile building block in organic synthesis. It can be used to introduce the 2-fluorophenyl group into various molecular frameworks, which is valuable in the synthesis of complex organic molecules. This compound can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, to create a wide array of derivatives for further application in medicinal chemistry and material science .

Medicinal Chemistry Precursor

In medicinal chemistry, 4-(2-Fluorophenyl)butanenitrile is used as a precursor for the synthesis of pharmaceuticals. The fluorophenyl group is a common moiety in many drug molecules due to its lipophilic nature and ability to form stable interactions with biological targets. This compound can be transformed into active pharmaceutical ingredients (APIs) that exhibit a range of biological activities .

Fluorinated Compounds Synthesis

The presence of the fluorine atom makes 4-(2-Fluorophenyl)butanenitrile an important intermediate for the synthesis of fluorinated compounds. Fluorinated molecules have unique properties, such as increased stability and altered metabolic pathways, making them highly desirable in the development of agrochemicals, imaging agents, and materials with special properties .

Ligand for Transition Metal Catalysis

4-(2-Fluorophenyl)butanenitrile: can act as a ligand in transition metal catalysis. Its ability to coordinate to metals through the nitrogen atom of the nitrile group can be exploited in catalytic cycles, particularly in cross-coupling reactions that are pivotal in the formation of carbon-carbon bonds in organic chemistry .

Analytical Reference Standard

Due to its well-defined structure and purity, 4-(2-Fluorophenyl)butanenitrile can be used as an analytical reference standard. It can aid in the calibration of analytical instruments such as NMR, HPLC, LC-MS, and UPLC, ensuring accurate measurement and identification of chemical compounds in various samples .

Research in Material Science

The incorporation of 4-(2-Fluorophenyl)butanenitrile into polymers and other materials can lead to the development of new materials with enhanced properties. Its fluorinated phenyl group can contribute to the thermal stability, chemical resistance, and mechanical strength of materials, which is beneficial in applications ranging from coatings to electronic devices.

properties

IUPAC Name

4-(2-fluorophenyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGRXGJXJWRBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625688
Record name 4-(2-Fluorophenyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)butanenitrile

CAS RN

143654-61-9
Record name 4-(2-Fluorophenyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 9.89 gm of sodium cyanate in 35 ml of dimethylsulfoxide (hereinafter abbreviated as DMSO) was added dropwise a solution of 31.2 gm of the compound prepared in (4) above in 70 ml of DMSO. The mixture was stirred for 12 hours at room temperature. After the addition of 500 ml of water, the mixture was extracted twice with 200 ml of ether. The extract was washed with water and saturated brine in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated to obtain 15.4 gm of the title compound.
Quantity
9.89 g
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
31.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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